molecular formula C22H18Cl2FN5O3 B2769053 2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922138-09-8

2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2769053
CAS RN: 922138-09-8
M. Wt: 490.32
InChI Key: JWLKOHMBRSUILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorophenoxyacetic acid (2,4-D) was the first synthetic herbicide to be commercially developed and has commonly been used as a broadleaf herbicide for over 60 years . It is a selective herbicide that kills dicots without affecting monocots .


Synthesis Analysis

The synthesis of 2,4-D is typically carried out in a laboratory setting. The confidential data provided on the manufacturing process of 2,4-D were identical to those submitted for registration in Brasil .


Molecular Structure Analysis

The molecular structure of 2,4-D consists of a phenyl ring with two chlorine atoms and an acetic acid group attached to it .


Chemical Reactions Analysis

The chemical reactions involving 2,4-D are complex and depend on the environmental conditions. For example, in the presence of light and oxygen, 2,4-D can undergo photodegradation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-D, such as its volatility and solubility, can affect its behavior in the environment .

Scientific Research Applications

Contaminants: Dioxins

Some methods of synthesizing 2,4-D result in contamination with dioxins, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). TCDD is classified as a confirmed human carcinogen . Contaminants typically contain two or three chlorine atoms.

Remember to follow safety guidelines when handling 2,4-D , and consult relevant safety data sheets for detailed information . If you have further questions or need additional details, feel free to ask! 😊

Safety and Hazards

The safety and hazards of 2,4-D have been evaluated by various organizations. For example, the WHO IPCS evaluated 2,4-D in 1984 and 1987 and by the FAO/WHO JMPR in 2001 and 2017 .

Future Directions

The future directions for 2,4-D research could include developing new formulations that reduce its volatility and leaching, thereby reducing its environmental impact .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2FN5O3/c23-15-3-6-19(18(24)9-15)33-12-20(31)26-7-8-30-21-17(10-28-30)22(32)29(13-27-21)11-14-1-4-16(25)5-2-14/h1-6,9-10,13H,7-8,11-12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLKOHMBRSUILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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